molecular formula C12H27ClO3Si B12665162 (3-Chloropropyl)tripropoxysilane CAS No. 61214-12-8

(3-Chloropropyl)tripropoxysilane

Cat. No.: B12665162
CAS No.: 61214-12-8
M. Wt: 282.88 g/mol
InChI Key: PLXLQGPXPXIVKM-UHFFFAOYSA-N
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Description

(3-Chloropropyl)tripropoxysilane is an organosilane compound with the chemical formula C_9H_21ClO_3Si. It is a versatile chemical used in various industrial and research applications due to its ability to form self-assembled monolayers (SAMs) and modify surfaces of different materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropropyl)tripropoxysilane typically involves the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:

ClCH2CH=CH2+HSiCl3ClCH2CH2CH2SiCl3\text{ClCH}_2\text{CH=CH}_2 + \text{HSiCl}_3 \rightarrow \text{ClCH}_2\text{CH}_2\text{CH}_2\text{SiCl}_3 ClCH2​CH=CH2​+HSiCl3​→ClCH2​CH2​CH2​SiCl3​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrosilylation processes using specialized reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of homogeneous platinum complex catalysts, such as chloroplatinic acid, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)tripropoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

    Hydrolysis: The propoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the chlorine atom.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of propoxy groups.

Major Products

Scientific Research Applications

(3-Chloropropyl)tripropoxysilane is widely used in scientific research for its ability to modify surfaces and create functionalized materials. Some applications include:

Mechanism of Action

The primary mechanism of action of (3-Chloropropyl)tripropoxysilane involves the formation of covalent bonds with hydroxyl groups on surfaces, leading to the creation of SAMs. These monolayers can alter the surface properties, such as hydrophobicity, reactivity, and biocompatibility. The molecular targets include hydroxyl groups on substrates like glass, metals, and nanoparticles .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • (3-Chloropropyl)triethoxysilane
  • (3-Bromopropyl)trimethoxysilane

Uniqueness

(3-Chloropropyl)tripropoxysilane is unique due to its specific combination of propoxy groups and a chloropropyl functional group, which provides distinct reactivity and surface modification capabilities compared to its analogs. The choice of propoxy groups can influence the hydrolysis rate and the stability of the resulting SAMs .

Properties

CAS No.

61214-12-8

Molecular Formula

C12H27ClO3Si

Molecular Weight

282.88 g/mol

IUPAC Name

3-chloropropyl(tripropoxy)silane

InChI

InChI=1S/C12H27ClO3Si/c1-4-9-14-17(12-7-8-13,15-10-5-2)16-11-6-3/h4-12H2,1-3H3

InChI Key

PLXLQGPXPXIVKM-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](CCCCl)(OCCC)OCCC

Origin of Product

United States

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